(1,3-Dithiolan-2-ylidene)(phenyl)phosphane
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Overview
Description
(1,3-Dithiolan-2-ylidene)(phenyl)phosphane is an organosulfur compound that features a dithiolane ring attached to a phenyl group and a phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dithiolan-2-ylidene)(phenyl)phosphane typically involves the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. This reaction forms the dithiolane ring. The phenyl group is introduced through a subsequent reaction with a phenylphosphane reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dithiolan-2-ylidene)(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as NaBH₄ or LiAlH₄.
Substitution: The dithiolane ring can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: NaBH₄, LiAlH₄
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
(1,3-Dithiolan-2-ylidene)(phenyl)phosphane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds and in the synthesis of sulfur-containing heterocycles.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1,3-Dithiolan-2-ylidene)(phenyl)phosphane involves its ability to form stable complexes with various metal ions. This property makes it useful as a ligand in coordination chemistry. The dithiolane ring can undergo ring-opening reactions, which are crucial in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: An isomer of (1,3-Dithiolan-2-ylidene)(phenyl)phosphane with similar reactivity but different structural properties.
1,2-Dithiolane: Another isomer with distinct chemical behavior and applications.
1,3-Dithiane: A related compound with a six-membered ring structure, used in similar chemical reactions.
Uniqueness
This compound is unique due to its combination of a dithiolane ring and a phenylphosphane moiety. This structure imparts specific reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
89982-95-6 |
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Molecular Formula |
C9H9PS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
1,3-dithiolan-2-ylidene(phenyl)phosphane |
InChI |
InChI=1S/C9H9PS2/c1-2-4-8(5-3-1)10-9-11-6-7-12-9/h1-5H,6-7H2 |
InChI Key |
LVRVJRUVRPDFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=PC2=CC=CC=C2)S1 |
Origin of Product |
United States |
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